Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and inks. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-8-hydroxy-6-sulphonato-1-naphthyl. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoyl to form the first azo linkage.
Further Diazotization and Coupling: The intermediate product undergoes further diazotization and coupling with another aromatic amine, such as 4-aminophenyl, to form the second azo linkage.
Final Coupling: The final product is obtained by coupling the intermediate with 5-amino-4-hydroxynaphthalene-2,7-disulphonate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency. The final product is purified through crystallization and filtration processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction of the azo groups can break the azo linkages, resulting in the formation of aromatic amines.
Substitution: The sulphonate groups can participate in substitution reactions, where they can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of aromatic amines such as 2-amino-8-hydroxy-1-naphthyl and 4-aminobenzoyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is used as a pH indicator due to its color-changing properties in different pH environments. It is also employed in the study of azo compound reactions and mechanisms.
Biology
In biological research, this compound is used as a staining agent for various biological tissues, helping to visualize cellular components under a microscope. Its ability to bind to specific proteins and nucleic acids makes it valuable in histological studies.
Medicine
In medicine, the compound is explored for its potential use in diagnostic assays and as a marker in certain biochemical tests. Its interaction with biological molecules can help in the detection of specific enzymes or metabolites.
Industry
Industrially, this compound is widely used as a dye in textiles, inks, and plastics. Its stability and vibrant color make it a preferred choice for coloring materials.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in different environments. The sulphonate groups enhance the solubility of the compound in water, facilitating its interaction with various substrates. The molecular targets include proteins and nucleic acids, where the compound can form non-covalent interactions, aiding in staining and visualization.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-amino-3-((4-((4-((2-amino-8-hydroxy-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 3-amino-4-((4-((4-((2-amino-8-hydroxy-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is unique due to its specific arrangement of azo groups and sulphonate functionalities, which confer distinct color properties and solubility characteristics. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields.
Properties
CAS No. |
85721-13-7 |
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Molecular Formula |
C33H22N7Na3O12S3 |
Molecular Weight |
873.7 g/mol |
IUPAC Name |
trisodium;5-amino-3-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C33H25N7O12S3.3Na/c34-24-10-3-17-11-23(54(47,48)49)15-26(41)29(17)30(24)39-37-20-4-1-16(2-5-20)33(43)36-19-6-8-21(9-7-19)38-40-31-27(55(50,51)52)13-18-12-22(53(44,45)46)14-25(35)28(18)32(31)42;;;/h1-15,41-42H,34-35H2,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
InChI Key |
SNPQCBOTHNEHBK-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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